

solubility of Sulfo-NHS-Acetate in aqueous buffers

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Compound of Interest

Compound Name: Sulfo-NHS-Acetate sodium

Cat. No.: B15541779

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An In-depth Technical Guide to the Solubility of Sulfo-NHS-Acetate in Aqueous Buffers

Introduction

N-hydroxysulfosuccinimide acetate (Sulfo-NHS-Acetate) is a chemical reagent widely employed by researchers, scientists, and drug development professionals for the irreversible acylation or "blocking" of primary amines ($-NH_2$) in biomolecules.[1][2][3][4] Its principal application lies in preventing the polymerization of proteins or peptides during crosslinking reactions and in directing conjugation chemistries, such as when preparing immunogens by linking peptides to carrier proteins.[5] The key feature of Sulfo-NHS-Acetate is its N-hydroxysulfosuccinimide (Sulfo-NHS) ester group, which reacts efficiently with primary amines at physiological to slightly alkaline pH.[5] A strategically included sulfonate (SO_3^-) group imparts water solubility, allowing these modifications to occur directly in aqueous buffers without the need for organic co-solvents.[1][6][7][8]

This guide provides a comprehensive overview of the solubility and stability of Sulfo-NHS-Acetate in aqueous environments, presents detailed experimental protocols, and illustrates key chemical and logical relationships to ensure its effective use in the laboratory.

Chemical Properties and Solubility Profile

Sulfo-NHS-Acetate's utility is directly linked to its chemical structure, which balances a reactive ester for amine modification with a charged sulfonate group for aqueous solubility.

- Chemical Name: Sulfosuccinimidyl acetate[3][4][9]
- Molecular Formula: C₆H₆NNaO₇S[3]
- Molecular Weight: 259.17 g/mol [3][4][9]
- CAS Number: 152305-87-8[3][9]

The presence of the sodium sulfonate group is critical; it enhances water solubility, making the reagent suitable for direct use in bioconjugation reactions where organic solvents might denature sensitive proteins.[8] While N-hydroxysuccinimide (NHS) esters are often insoluble in aqueous solutions, their sulfo-derivatives can be dissolved directly in buffer.[6] However, for maximum concentration, organic solvents like DMSO or DMF can still be used, where solubility is significantly higher.[6][10][11]

Quantitative Solubility Data

The solubility of Sulfo-NHS-Acetate varies significantly between aqueous and organic solvents. The following table summarizes available quantitative data.

Solvent	Concentration	Notes
Aqueous Buffers		
Ultrapure Water	10 mM (2.6 mg/mL)	Recommended for immediate use.[5]
Buffer or Deionized Water	0.01 M (10 mM)	Used to prepare the reagent before adding to a protein solution.[9]
Organic Solvents		
DMSO	~125 mg/mL (~527 mM)[10][11]	Stock solutions in anhydrous DMSO are more stable than aqueous solutions.[6]
DMF	High (e.g., >50 mg/mL)[6]	Anhydrous solvent is required to prevent hydrolysis.[6]

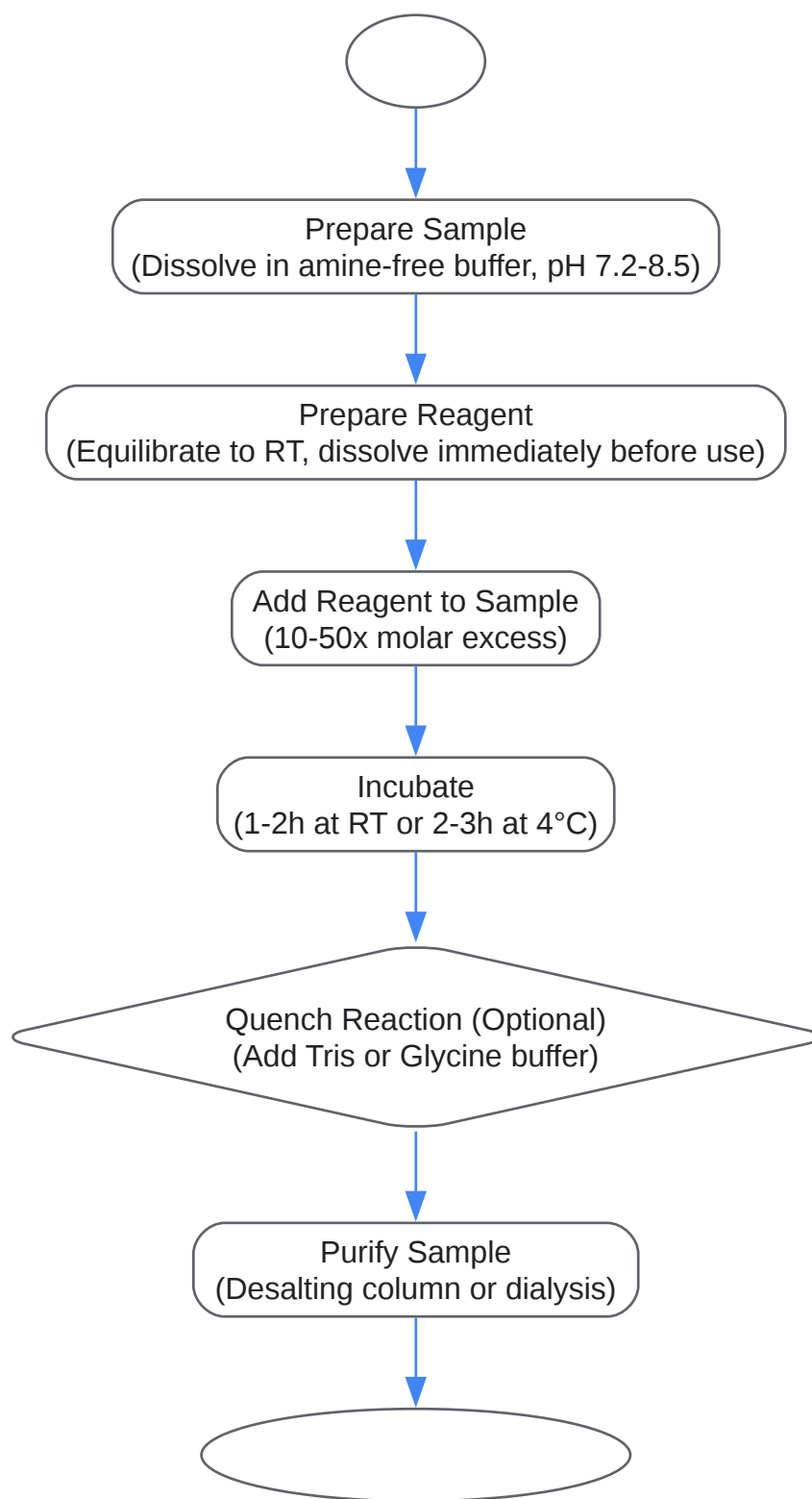
Factors Influencing Stability in Aqueous Buffers

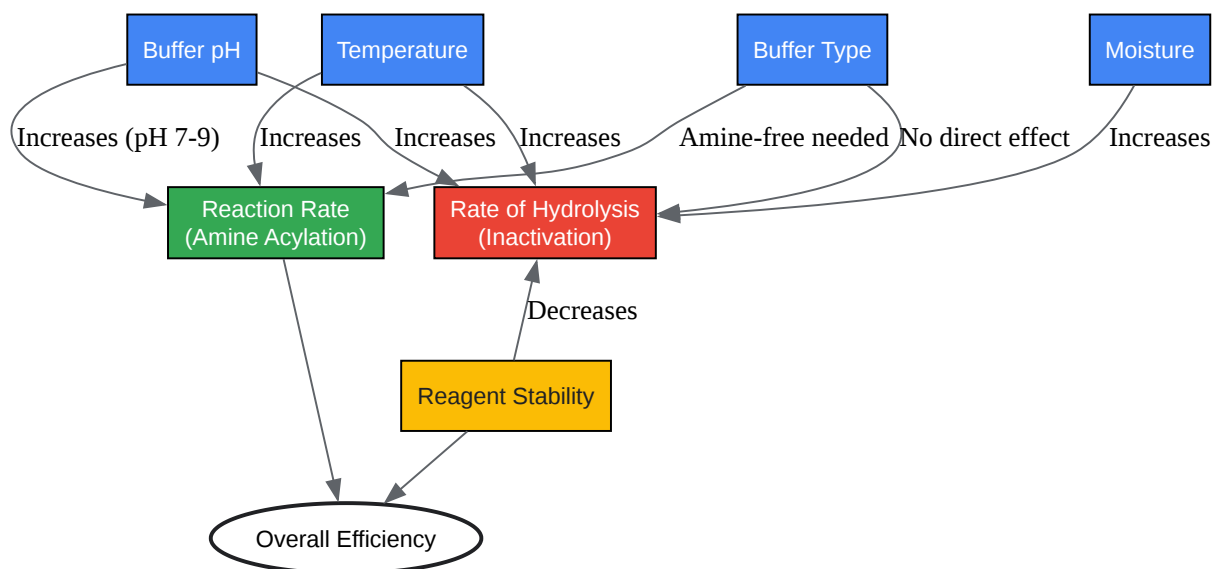
The primary challenge when working with Sulfo-NHS-Acetate in aqueous solutions is the hydrolysis of the reactive NHS ester. This competing reaction regenerates the carboxyl group and renders the reagent inactive. The rate of hydrolysis is influenced by several factors.

- **pH:** The stability of the NHS ester is highly pH-dependent. While the reaction with primary amines is most efficient at a pH of 7 to 9, increasing the pH also accelerates the rate of hydrolysis.^{[4][6]} The half-life of a typical NHS ester is approximately 4-5 hours at pH 7, but this drops to 1 hour at pH 8 and only 10 minutes at pH 8.6.^{[7][12][13]} Therefore, a compromise must be struck, with reactions often performed in buffers at pH 7.2-8.0.^[6]
- **Buffer Composition:** It is critical to use buffers that do not contain primary amines. Common biological buffers such as Tris and glycine will compete with the target molecule for reaction with the Sulfo-NHS-Acetate, quenching the reagent.^{[6][9]} Recommended amine-free buffers include phosphate-buffered saline (PBS), MES, and HEPES.^{[5][13]}
- **Temperature:** Reactions are typically conducted at room temperature for 1 to 2 hours.^[9] If the target biomolecule is sensitive to degradation, the incubation can be performed at 4°C, though the reaction time may need to be extended to 2-3 hours to compensate for the slower reaction rate.^[9]
- **Moisture:** Sulfo-NHS-Acetate is moisture-sensitive in its solid, powdered form.^[5] To prevent premature hydrolysis, it is essential to allow the reagent vial to equilibrate to room temperature before opening. This prevents moisture from the air from condensing on the cold powder.^[5]

Reaction Mechanism and Experimental Workflow

The fundamental reaction of Sulfo-NHS-Acetate is the acylation of a primary amine, resulting in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide.





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